molecular formula C19H23N3O5 B2915007 N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide CAS No. 899978-88-2

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2915007
CAS No.: 899978-88-2
M. Wt: 373.409
InChI Key: KIFZVSJPJYRGDT-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenylethyl group, and a nitrobenzamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4,5-dimethoxybenzamide, followed by the introduction of the dimethylamino and phenylethyl groups through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino and phenylethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the nitrobenzamide moiety may undergo metabolic transformations to exert its effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.

    Dimethylaminoquinolines: Compounds with dimethylamino groups attached to quinoline rings.

    N,N-Dimethylglycine: A simpler compound with a dimethylamino group attached to glycine.

Uniqueness

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-21(2)16(13-8-6-5-7-9-13)12-20-19(23)14-10-17(26-3)18(27-4)11-15(14)22(24)25/h5-11,16H,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFZVSJPJYRGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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